3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
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Overview
Description
3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl group, and a cyano group, among others. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom.
Methoxylation and Ethoxylation: The bromophenyl intermediate is then subjected to methoxylation and ethoxylation reactions to introduce the methoxy and ethoxy groups, respectively.
Formation of the Cyano Group:
Final Coupling: The final step involves coupling the intermediate with 2,4,6-trimethylaniline under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in structure due to the presence of a halogenated phenyl ring.
Cresol: Contains a phenolic group, making it structurally related.
Other Bromophenyl Compounds: Share the bromophenyl moiety.
Uniqueness
What sets 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrN2O3/c1-5-33-26-15-22(8-11-25(26)34-17-21-6-9-24(29)10-7-21)14-23(16-30)28(32)31-27-19(3)12-18(2)13-20(27)4/h6-15H,5,17H2,1-4H3,(H,31,32)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARKYGIQAMGQSA-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2C)C)C)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2C)C)C)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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